N-(diphenylmethyl)pyridine-3-carboxamide
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Overview
Description
N-(diphenylmethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted at the 3-position with a carboxamide group and a diphenylmethyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(diphenylmethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Additionally, it can influence cellular pathways by affecting signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler carboxamide with a pyridine ring, commonly known for its role in NAD+ biosynthesis.
N,N-diethylpyridine-3-carboxamide: Another derivative of pyridine-3-carboxamide with diethyl groups instead of diphenylmethyl.
Pyridine-3-carboxamide: The parent compound without any substituents on the nitrogen atom.
Uniqueness
N-(diphenylmethyl)pyridine-3-carboxamide is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity to specific targets and influence its reactivity in chemical transformations .
Properties
IUPAC Name |
N-benzhydrylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-12-7-13-20-14-17)21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLJJIRPLWNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350571 |
Source
|
Record name | ST007743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-15-6 |
Source
|
Record name | ST007743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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